molecular formula C17H11N3O2S B11564713 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11564713
M. Wt: 321.4 g/mol
InChI Key: QPLFGOCRDONFJA-UHFFFAOYSA-N
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Description

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining an oxazolo-pyridine moiety with a thiophene carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridin-3-ol with an appropriate aldehyde to form the oxazolo-pyridine core. This intermediate is then coupled with a thiophene carboxylic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyridine N-oxides, while reduction can lead to the formation of reduced amine derivatives .

Scientific Research Applications

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [1,3]Oxazolo[4,5-b]pyridin-2-amine
  • [1,3]Oxazolo[4,5-b]pyridin-2-ol
  • 2-(Pyridin-2-yl)benzamide derivatives

Uniqueness

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide is unique due to its combined oxazolo-pyridine and thiophene carboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H11N3O2S/c21-16(14-7-3-9-23-14)19-12-5-1-4-11(10-12)17-20-15-13(22-17)6-2-8-18-15/h1-10H,(H,19,21)

InChI Key

QPLFGOCRDONFJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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